Cas no 1783985-21-6 (1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one)

1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one
- EN300-1904317
- 1783985-21-6
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- インチ: 1S/C10H10BrFO2/c1-6(13)3-7-4-8(11)5-9(12)10(7)14-2/h4-5H,3H2,1-2H3
- InChIKey: KZXRTELLDWOOQN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)CC(C)=O)OC)F
計算された属性
- せいみつぶんしりょう: 259.98482g/mol
- どういたいしつりょう: 259.98482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904317-2.5g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1904317-10.0g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1904317-0.5g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1904317-10g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1904317-1.0g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1904317-1g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1904317-5g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1904317-0.05g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1904317-0.25g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1904317-0.1g |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one |
1783985-21-6 | 0.1g |
$804.0 | 2023-09-18 |
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-oneに関する追加情報
Comprehensive Guide to 1-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-2-one (CAS No. 1783985-21-6): Properties, Applications, and Market Insights
1-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-2-one (CAS No. 1783985-21-6) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This brominated and fluorinated aromatic ketone derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in synthetic chemistry. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity, enabling diverse functionalization pathways.
The compound's molecular formula is C10H10BrFO2, with a molecular weight of 261.09 g/mol. Its 2-methoxypropiophenone backbone, combined with halogen substitutions, contributes to its stability and solubility in common organic solvents like dichloromethane, ethanol, and acetone. Researchers often explore its use in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, where its 5-bromo-3-fluoro moiety acts as an excellent electrophilic partner.
In pharmaceutical applications, 1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one serves as a key building block for bioactive molecules. Recent studies highlight its role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing trending research areas like oncology and neurological disorders. The compound's meta-fluoro substitution is particularly valuable for improving metabolic stability in drug candidates—a hot topic in modern medicinal chemistry.
The agrochemical industry also benefits from this compound's structural features. Its derivatives show promise as precursors for herbicides and pesticides, especially in formulations targeting resistant weed species. The 3-fluoro-2-methoxy pattern mimics natural plant signaling molecules, enhancing bioavailability—a critical factor discussed in recent sustainable agriculture forums.
From a synthetic chemistry perspective, CAS 1783985-21-6 enables efficient C-C bond formation via its reactive carbonyl group. This aligns with current green chemistry trends, as researchers seek atom-economical methods to reduce waste. The compound's crystalline nature (typically white to off-white powder) facilitates purification, a frequently searched topic among synthetic chemists optimizing reaction workflows.
Market analytics reveal growing demand for bromo-fluoro aromatic ketones, driven by pharmaceutical R&D in Asia-Pacific and North America. Suppliers emphasize its storage under inert conditions (2-8°C) to maintain stability—a practical consideration often queried in procurement discussions. Regulatory-wise, the compound falls under standard laboratory chemical protocols, with no special restrictions noted in major chemical inventories.
Quality control of 1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one typically involves HPLC (>98% purity) and NMR verification. These analytical protocols resonate with quality-focused buyers, especially those investigating high-purity intermediates for clinical trial materials. The compound's MSDS data indicates standard organic compound handling precautions, a recurring search topic for laboratory safety officers.
Emerging applications include its use in material science, particularly as a monomer for specialty polymers with enhanced thermal resistance. This connects with industry interest in high-performance materials for electronics—a sector experiencing rapid growth. Researchers also explore its photophysical properties, given the halogenated aromatic system's potential in OLED development.
For synthetic optimization, recent publications suggest microwave-assisted reactions with this compound can improve yields by 15-20% compared to conventional heating. This efficiency boost addresses common pain points in process chemistry forums. Additionally, its compatibility with flow chemistry systems makes it relevant to continuous manufacturing discussions—an area gaining traction in API production.
In summary, 1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one (CAS No. 1783985-21-6) represents a versatile chemical tool bridging multiple research domains. Its balanced reactivity profile, combined with emerging applications in life sciences and materials, positions it as a compound of sustained interest. As synthetic methodologies advance and therapeutic targets evolve, this halogenated propiophenone derivative will likely see expanded utility across scientific disciplines.
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